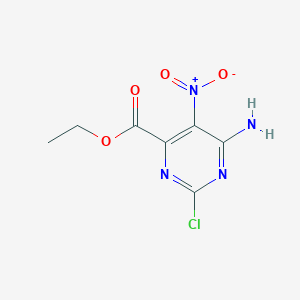

Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate

Descripción general

Descripción

Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7ClN4O4 . It is used for research purposes .

Chemical Reactions Analysis

Pyrimidines, including Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate, are common heterocyclic compounds found in many natural products as well as synthetic drugs . They are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Aplicaciones Científicas De Investigación

Synthesis of Pyrrolopyrimidines and Cytokinins Analogs

- Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate is utilized in synthesizing pyrrolo[3,2-d]pyrimidines, which are related to cytokinins, a class of plant growth substances (Gregson & Shaw, 1985).

Development of Potential Anticancer Agents

- This compound is instrumental in producing pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, showing significant effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Research in Cytotoxicity and Inhibition of Mitosis

- Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate aids in producing compounds altering the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates. These alterations significantly impact cytotoxicity and the inhibition of mitosis in lymphoid leukemia L1210 cells (Temple et al., 1991).

Antimicrobial Agent Synthesis

- The compound is used in synthesizing mercapto-and aminopyrimidine derivatives, which exhibit in vitro antimicrobial activity against various pathogenic micro-organisms (El-kerdawy et al., 1990).

Creation of Novel Heterocyclic Systems

- It serves as a starting material for synthesizing various heterocyclic systems, including pyrido[3,4-d]pyrimidines and homoadamantane-fused pyridopyrimidinones, characterized by distinct spectroscopic features (Gyarmati et al., 2004).

Exploration of Nonlinear Optical Properties

- Research on its derivatives explores potential applications in nonlinear optical (NLO) properties and interactions with HIV-1 Protease receptors, indicating its relevance in developing HIV-1 protease inhibitors (Pekparlak et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate is not available, pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-neuroinflammatory activity on human microglia and neuronal cell models .

Propiedades

IUPAC Name |

ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O4/c1-2-16-6(13)3-4(12(14)15)5(9)11-7(8)10-3/h2H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPHEKZNWDRCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B3106511.png)

![methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B3106547.png)